molecular formula C12H14N6O4 B15000225 4-amino-N-{2-[(4-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(4-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B15000225
M. Wt: 306.28 g/mol
InChI Key: YMBOMLIALYJLMI-UHFFFAOYSA-N
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Description

4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrobenzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the introduction of the amino group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted oxadiazole compounds.

Scientific Research Applications

4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:

    4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,3,4-OXADIAZOLE-2-CARBOXAMIDE: This compound has a similar structure but with a different position of the oxadiazole ring.

    4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Another similar compound with a different arrangement of the oxadiazole ring. The uniqueness of 4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N6O4

Molecular Weight

306.28 g/mol

IUPAC Name

4-amino-N-[2-[(4-nitrophenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H14N6O4/c13-11-10(16-22-17-11)12(19)15-6-5-14-7-8-1-3-9(4-2-8)18(20)21/h1-4,14H,5-7H2,(H2,13,17)(H,15,19)

InChI Key

YMBOMLIALYJLMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCNC(=O)C2=NON=C2N)[N+](=O)[O-]

Origin of Product

United States

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